molecular formula C26H28ClNO2 B014982 Phenol, 4-(2-chloro-1-(4-(2-(diethylamino)ethoxy)phenyl)-2-phenylethenyl)- CAS No. 79838-51-0

Phenol, 4-(2-chloro-1-(4-(2-(diethylamino)ethoxy)phenyl)-2-phenylethenyl)-

Cat. No.: B014982
CAS No.: 79838-51-0
M. Wt: 422 g/mol
InChI Key: LTZHRTXXQIPLOH-OCEACIFDSA-N
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Description

Phenol, 4-(2-chloro-1-(4-(2-(diethylamino)ethoxy)phenyl)-2-phenylethenyl)- is a complex organic compound characterized by its phenolic structure with multiple functional groups. This compound is notable for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. Its structure includes a phenol group, a chloro-substituted ethylene linkage, and a diethylaminoethoxy group, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 4-(2-chloro-1-(4-(2-(diethylamino)ethoxy)phenyl)-2-phenylethenyl)- typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

  • Formation of the Phenol Derivative: : The initial step involves the preparation of the phenol derivative through electrophilic aromatic substitution reactions. This can be achieved by reacting phenol with appropriate halogenating agents under controlled conditions to introduce the chloro group.

  • Formation of the Ethylene Linkage: : The next step involves the formation of the ethylene linkage. This can be accomplished through a Wittig reaction, where a phosphonium ylide reacts with an aldehyde or ketone to form the desired alkene.

  • Introduction of the Diethylaminoethoxy Group: : The final step involves the introduction of the diethylaminoethoxy group. This can be achieved through nucleophilic substitution reactions, where the phenolic hydroxyl group is substituted with the diethylaminoethoxy moiety using appropriate reagents and conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Phenol, 4-(2-chloro-1-(4-(2-(diethylamino)ethoxy)phenyl)-2-phenylethenyl)- undergoes various types of chemical reactions, including:

  • Oxidation: : The phenolic group can undergo oxidation reactions to form quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

  • Reduction: : The compound can undergo reduction reactions, particularly at the ethylene linkage, to form saturated derivatives. Common reducing agents include hydrogen gas in the presence of a palladium catalyst.

  • Substitution: : The chloro group can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions. Common reagents include sodium methoxide and sodium ethoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Quinones and other oxidized phenolic derivatives.

    Reduction: Saturated phenolic derivatives.

    Substitution: Various substituted phenolic compounds depending on the nucleophile used.

Scientific Research Applications

Phenol, 4-(2-chloro-1-(4-(2-(diethylamino)ethoxy)phenyl)-2-phenylethenyl)- has several scientific research applications:

  • Medicinal Chemistry: : This compound is studied for its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting neurological and inflammatory conditions.

  • Materials Science: : It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

  • Organic Synthesis: : The compound serves as a building block in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of Phenol, 4-(2-chloro-1-(4-(2-(diethylamino)ethoxy)phenyl)-2-phenylethenyl)- involves its interaction with specific molecular targets and pathways. The phenolic group can participate in hydrogen bonding and π-π interactions, influencing its binding to biological targets. The diethylaminoethoxy group can enhance its solubility and bioavailability, facilitating its interaction with cellular receptors and enzymes.

Comparison with Similar Compounds

Phenol, 4-(2-chloro-1-(4-(2-(diethylamino)ethoxy)phenyl)-2-phenylethenyl)- can be compared with other phenolic compounds with similar structures, such as:

    Phenol, 4-(2-chloro-1-(4-hydroxyphenyl)-2-phenylethenyl)-: Lacks the diethylaminoethoxy group, resulting in different solubility and reactivity profiles.

    Phenol, 4-(2-chloro-1-(4-methoxyphenyl)-2-phenylethenyl)-: Contains a methoxy group instead of the diethylaminoethoxy group, affecting its chemical and biological properties.

These comparisons highlight the unique features of Phenol, 4-(2-chloro-1-(4-(2-(diethylamino)ethoxy)phenyl)-2-phenylethenyl)-, particularly its enhanced solubility and potential for diverse chemical reactions.

Properties

IUPAC Name

4-[2-chloro-1-[4-[2-(diethylamino)ethoxy]phenyl]-2-phenylethenyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28ClNO2/c1-3-28(4-2)18-19-30-24-16-12-21(13-17-24)25(20-10-14-23(29)15-11-20)26(27)22-8-6-5-7-9-22/h5-17,29H,3-4,18-19H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTZHRTXXQIPLOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCOC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)Cl)C3=CC=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401024639
Record name 4-(2-Chloro-1-(4-(2-(diethylamino)ethoxy)phenyl)-2-phenylethenyl)-phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401024639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

422.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79838-51-0
Record name 4-Hydroxyclomiphene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079838510
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(2-Chloro-1-(4-(2-(diethylamino)ethoxy)phenyl)-2-phenylethenyl)-phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401024639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Phenol, 4-(2-chloro-1-(4-(2-(diethylamino)ethoxy)phenyl)-2-phenylethenyl)-
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